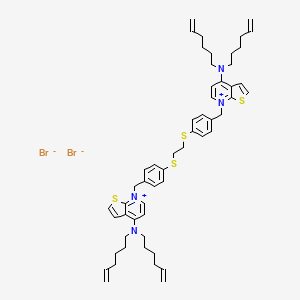
ChoK|A inhibitor-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ChoK|A inhibitor-4 is a bioisosteric agent that effectively inhibits human choline kinase alpha 1 (ChoKα1). Choline kinase alpha is a critical enzyme in the synthesis of phosphatidylcholine, a major structural component of eukaryotic cell membranes. Overexpression of ChoKα1 has been linked to various cancers, making it a significant target for anticancer therapies .
Méthodes De Préparation
The synthesis of ChoK|A inhibitor-4 involves the development of symmetrical biscationic compounds. These compounds are designed to interact with the choline-binding site of ChoKα1. The synthetic route typically involves the use of bis-pyridinium or bis-quinolinium structures, which are connected by an aliphatic spacer . The reaction conditions often require the presence of ATP and magnesium to facilitate the phosphorylation of choline . Industrial production methods may involve high-yield synthesis techniques such as the autoclave method .
Analyse Des Réactions Chimiques
ChoK|A inhibitor-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophilic reagents like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
ChoK|A inhibitor-4 has a wide range of scientific research applications, including:
Chemistry: It is used to study the biochemical pathways involving choline kinase and phosphatidylcholine synthesis.
Biology: It helps in understanding the role of choline kinase in cell membrane formation and function.
Mécanisme D'action
ChoK|A inhibitor-4 exerts its effects by competitively inhibiting the activity of choline kinase alpha 1. It binds to the choline-binding site of the enzyme, preventing the phosphorylation of choline to phosphocholine. This inhibition disrupts the synthesis of phosphatidylcholine, leading to the accumulation of choline and a decrease in cell membrane formation. The molecular targets involved include the choline-binding site and the ATP-binding pocket of ChoKα1 .
Comparaison Avec Des Composés Similaires
ChoK|A inhibitor-4 is unique compared to other similar compounds due to its high specificity and potency in inhibiting ChoKα1. Similar compounds include:
MN58b: Another potent ChoKα1 inhibitor with a similar mechanism of action.
RSM-932A: A ChoKα1 inhibitor that has shown efficacy in both in vitro and in vivo studies.
Bis-pyridinium and bis-quinolinium compounds: These compounds also inhibit ChoKα1 but may have different binding affinities and specificities.
This compound stands out due to its bioisosteric properties and its potential for use in precision medicine strategies for cancer treatment .
Propriétés
Formule moléculaire |
C54H68Br2N4S4 |
|---|---|
Poids moléculaire |
1061.2 g/mol |
Nom IUPAC |
7-[[4-[2-[4-[[4-[bis(hex-5-enyl)amino]thieno[2,3-b]pyridin-7-ium-7-yl]methyl]phenyl]sulfanylethylsulfanyl]phenyl]methyl]-N,N-bis(hex-5-enyl)thieno[2,3-b]pyridin-7-ium-4-amine;dibromide |
InChI |
InChI=1S/C54H68N4S4.2BrH/c1-5-9-13-17-33-55(34-18-14-10-6-2)51-29-37-57(53-49(51)31-39-61-53)43-45-21-25-47(26-22-45)59-41-42-60-48-27-23-46(24-28-48)44-58-38-30-52(50-32-40-62-54(50)58)56(35-19-15-11-7-3)36-20-16-12-8-4;;/h5-8,21-32,37-40H,1-4,9-20,33-36,41-44H2;2*1H/q+2;;/p-2 |
Clé InChI |
ZGEKHSBRDFHTOQ-UHFFFAOYSA-L |
SMILES canonique |
C=CCCCCN(CCCCC=C)C1=C2C=CSC2=[N+](C=C1)CC3=CC=C(C=C3)SCCSC4=CC=C(C=C4)C[N+]5=C6C(=C(C=C5)N(CCCCC=C)CCCCC=C)C=CS6.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


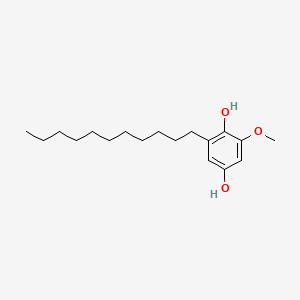
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12404465.png)
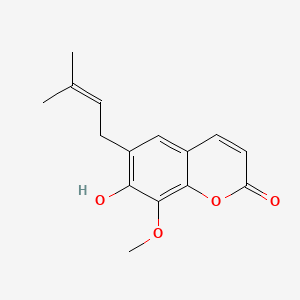

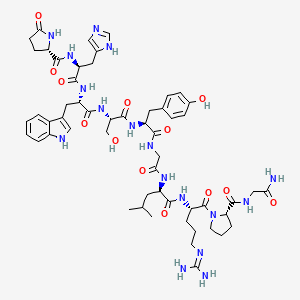
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404487.png)
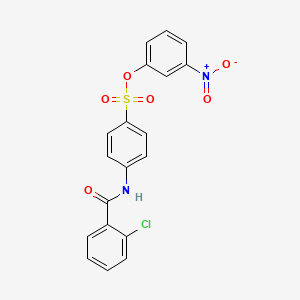
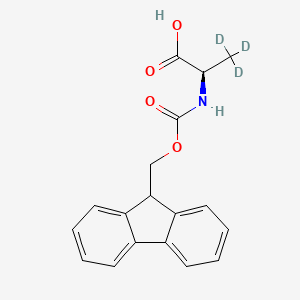
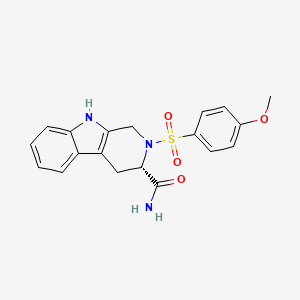
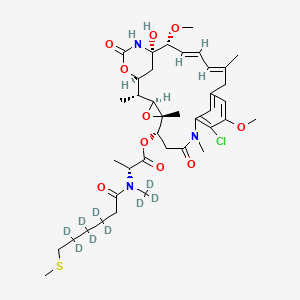

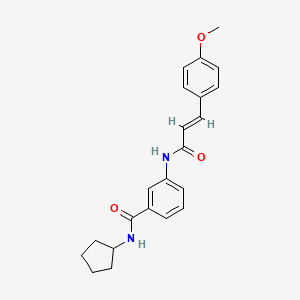
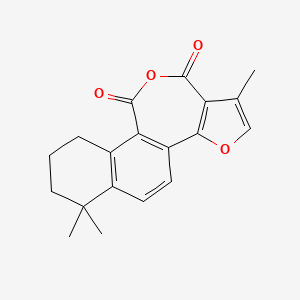
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404529.png)
